Triisopropylgallium is an organometallic compound with the molecular formula and a molecular weight of 198.99 g/mol. It is classified as a trialkyl gallium compound, specifically a tri-substituted derivative of gallium, where three isopropyl groups are attached to the gallium atom. This compound plays a significant role in the field of semiconductor materials, particularly in the growth of gallium arsenide and other gallium-based compounds through various epitaxial processes .
The synthesis of triisopropylgallium can be achieved through several methods, with one notable approach involving the reaction of gallium halides or alkyl gallium compounds with trialkylaluminum in a solvent that has a boiling point exceeding 10°C .
Triisopropylgallium features a central gallium atom bonded to three isopropyl groups. The structural configuration can be represented as follows:
The geometry around the gallium atom is typically tetrahedral due to the presence of three bulky isopropyl groups, which influence its steric and electronic properties .
Triisopropylgallium undergoes several chemical reactions that are significant in organometallic chemistry and materials science.
The mechanism by which triisopropylgallium facilitates the growth of semiconductor materials involves its decomposition into gallium and alkane species upon heating.
This process allows for precise control over the material properties by adjusting growth conditions such as temperature and pressure .
Triisopropylgallium possesses distinct physical and chemical properties that make it suitable for its applications.
Triisopropylgallium is primarily used in scientific research and industrial applications related to semiconductor technology:
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